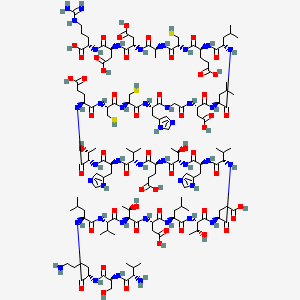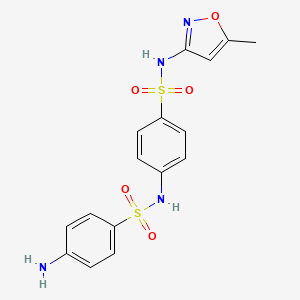
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of a dihydro structure, a methyl group at the fourth position, and an isopropyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3-dihydro-1H-pyrrole and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Applications De Recherche Scientifique
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI): is similar to other pyrrole derivatives such as:
Uniqueness
The uniqueness of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
152711-46-1 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.215 |
Nom IUPAC |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
Synonymes |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)



